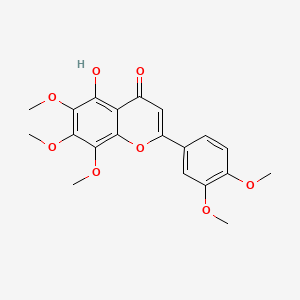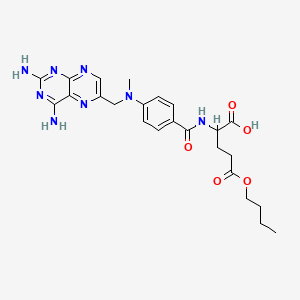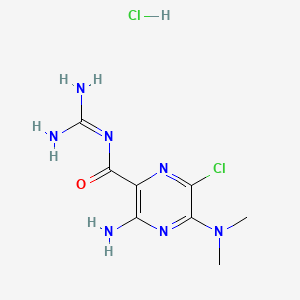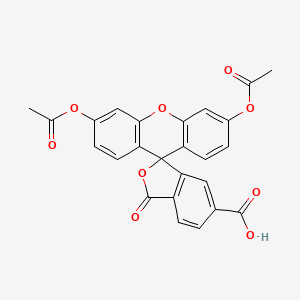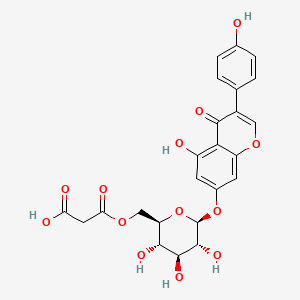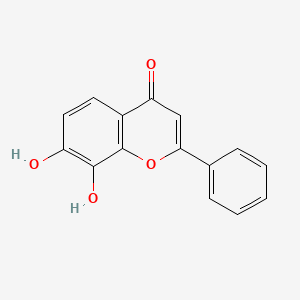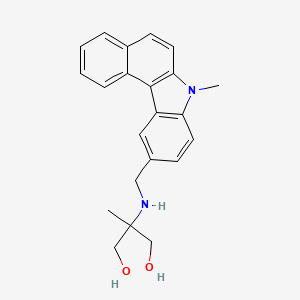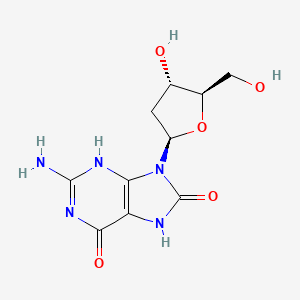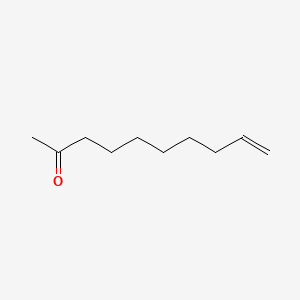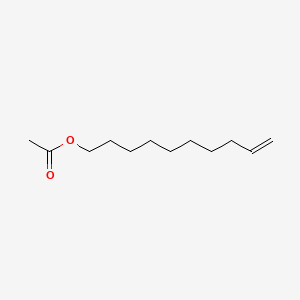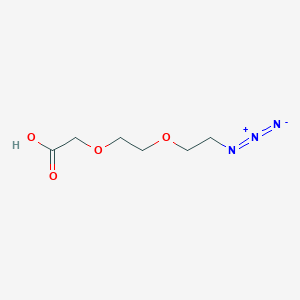
叠氮基-PEG2-CH2CO2H
描述
Azido-PEG2-CH2CO2H is a water-soluble compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
科学研究应用
Azido-PEG2-CH2CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
作用机制
Target of Action
Azido-PEG2-CH2CO2H is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
Azido-PEG2-CH2CO2H contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The compound leverages the ubiquitin-proteasome system within cells . This system is responsible for protein degradation, and the compound’s interaction with it results in selective protein degradation .
Pharmacokinetics
Azido-PEG2-CH2CO2H is a water-soluble compound . The hydrophilic PEG spacer increases its solubility in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage and a stable amide bond . These linkages enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound is stored at -20°C , indicating that low temperatures may be necessary for its stability. The presence of activators such as EDC or HATU is also necessary for the compound to form a stable amide bond .
生化分析
Biochemical Properties
The azide group of Azido-PEG2-CH2CO2H can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of Azido-PEG2-CH2CO2H involves its azide group reacting with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction can be used to modify biomolecules, potentially influencing their function.
Transport and Distribution
Given its water solubility , it’s likely that it could be distributed throughout the cell.
Subcellular Localization
Given its reactivity and water solubility , it’s likely that it could be found throughout the cell.
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG2-CH2CO2H can be synthesized through a multi-step process involving the introduction of the azide group and the carboxylic acid group onto the PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with a terminal hydroxyl group.
Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent.
Carboxylation: The azide-functionalized PEG is further reacted with a carboxylating agent to introduce the terminal carboxylic acid group.
Industrial Production Methods
Industrial production of Azido-PEG2-CH2CO2H follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Azido-PEG2-CH2CO2H undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Amide Bond Formation: EDC or HATU are used as activators to promote the reaction between the carboxylic acid and amine groups.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Amide Bonds: Formed from the reaction of the carboxylic acid group with primary amines .
相似化合物的比较
Similar Compounds
- Azido-PEG1-CH2CO2H
- Azido-PEG3-CH2CO2H
- Azido-PEG4-CH2CO2H
- Azido-PEG5-CH2CO2H
Uniqueness
Azido-PEG2-CH2CO2H is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both azide and carboxylic acid groups allows for versatile conjugation possibilities, making it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIYNXOTJRSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


